1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone is a compound that features a quinoline moiety attached to a pyrrolidine ring via an ethanone linker. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The incorporation of a pyrrolidine ring further enhances the compound’s potential for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of quinoline derivatives with pyrrolidine under specific conditions. One common method is the condensation of quinoline-3-carbaldehyde with pyrrolidine in the presence of a suitable catalyst . The reaction is often carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethanone linker to an alcohol group.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanol.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as DNA gyrase and topoisomerase, inhibiting DNA synthesis and leading to cell death.
Pathways Involved: It can interfere with the biosynthesis of nucleic acids and proteins, disrupting cellular functions and leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Quinoline Derivatives: Such as quinoline-3-carboxylic acid and 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole.
Pyrrolidine Derivatives: Including 4-(pyrrolidin-1-yl)benzonitrile and pyrrolidin-2-ones.
Uniqueness: 1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its combined quinoline and pyrrolidine moieties, which confer a broad spectrum of biological activities. This dual functionality enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
1-(2-quinolin-3-ylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(18)17-8-4-7-15(17)13-9-12-5-2-3-6-14(12)16-10-13/h2-3,5-6,9-10,15H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBBQYJGQHCVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352507-34-6 |
Source
|
Record name | 1-[2-(quinolin-3-yl)pyrrolidin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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